molecular formula C14H15N3O B1489694 2-Propyl-4-(4-pyridylazo)phenol CAS No. 253124-08-2

2-Propyl-4-(4-pyridylazo)phenol

Cat. No.: B1489694
CAS No.: 253124-08-2
M. Wt: 241.29 g/mol
InChI Key: BBXGFZXXADBYAD-UHFFFAOYSA-N
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Description

2-Propyl-4-(4-pyridylazo)phenol is a synthetic intermediate in the fibrous self-organization of Azopyridinecarboxylic Acid . It is a solid substance with a molecular formula of C14H15N3O and a molecular weight of 241.29 .


Molecular Structure Analysis

The molecular formula of this compound is C14H15N3O . This indicates that it contains 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 175.0 to 179.0 °C . It is soluble in methanol . Its appearance is described as yellow to amber to dark red powder to crystal .

Scientific Research Applications

  • Metal Complexation and Chelation Properties 2-Propyl-4-(4-pyridylazo)phenol exhibits significant metal complexing properties, making it valuable in studies related to chelation. It has been compared with other compounds like 4-(2-pyridylazo)-resorcinol for its roles in chelation, highlighting its importance in understanding metal-ligand interactions (Anderson & Nickless, 1967).

  • Use as Spectrophotometric Reagents This compound serves as a useful spectrophotometric reagent for transition metals, utilized in the determination of metals like copper, iron, and nickel. Its sensitivity and stability in forming complexes with these metals are notable (Shijo, Uehara, Kudo, & Aratake, 1994).

  • Investigation in Mass Spectroscopy The mass spectra of this compound and its metal chelates with ions like manganese, cobalt, nickel, copper, and zinc have been studied. These investigations provide insights into the solution behavior and complex formation of these chelates (Betteridge & John, 1968).

  • Electrochemical Behavior Studies The electrochemical behavior of derivatives of this compound, such as 2-(5-bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, has been extensively studied. These studies include techniques like square-wave voltammetry and cyclic voltammetry, contributing to our understanding of the electrochemical reduction mechanisms of azo compounds (Karaman & Menek, 2012).

  • Role in Analytical Chemistry It is used in analytical chemistry as a chelating agent for trace metal determination. Its ability to form complexes with various metals makes it a valuable tool for spectrophotometric detection and chromatographic analysis (Ohtsuka, Matsuzawa, Wada, & Nakagawa, 1992).

  • Environmental Applications The compound's ability to form water-soluble metal chelates facilitates the concentration of trace metals from solutions. It's used in methods for determining heavy metal impurities in commercial products, showcasing its environmental monitoring capabilities (Nakagawa, Haraguchi, Ogata, Kato, Nakata, & Akatsuka, 1998).

  • Spectrophotometric Investigations Spectrophotometric investigations involving this compound have led to the development of sensitive methods for the determination of metals like zinc in serum. Its high molar absorptivity makes it particularly useful for trace-metal determinations in clinical chemistry (Homsher & Zak, 1985).

Safety and Hazards

2-Propyl-4-(4-pyridylazo)phenol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Propyl-4-(4-pyridylazo)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme assays and protein interactions. This compound is known to interact with enzymes such as peroxidases and oxidases, where it acts as a chromogenic substrate. The azo group in this compound undergoes reduction or oxidation, leading to a color change that can be quantitatively measured. This interaction is crucial for detecting and quantifying enzyme activity in various biochemical assays .

Cellular Effects

This compound has been observed to influence cellular processes in several ways. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The azo group in the compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or extreme pH conditions can lead to its degradation. Over time, the degradation products of this compound may exhibit different biochemical properties, potentially affecting the outcomes of long-term experiments. In both in vitro and in vivo studies, it is essential to consider the temporal stability of this compound to ensure accurate and reproducible results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. It is crucial to determine the threshold dose that balances the desired biochemical effects with minimal toxicity to ensure the safety and efficacy of this compound in animal studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Additionally, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and distribution within the cell. These interactions are critical for understanding the cellular dynamics and bioavailability of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions and post-translational modifications. The subcellular localization of this compound can affect its activity and function, making it essential to study its distribution within the cell to understand its biochemical effects fully .

Properties

IUPAC Name

2-propyl-4-(pyridin-4-yldiazenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXGFZXXADBYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659947
Record name 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253124-08-2
Record name 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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